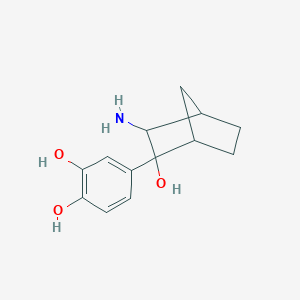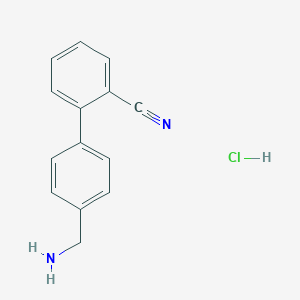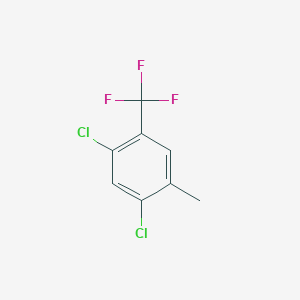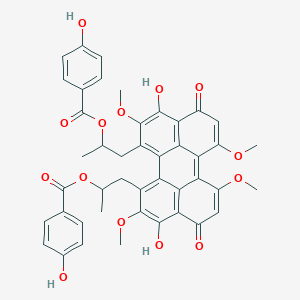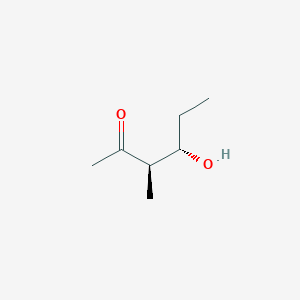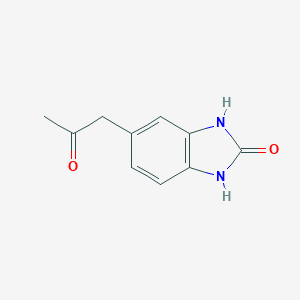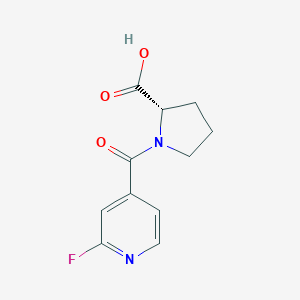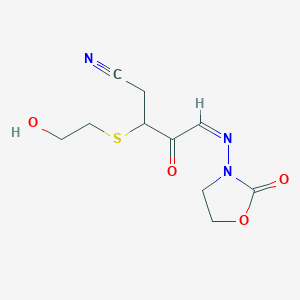
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile is a chemical compound with a complex structure. It is also known as thio-oxazolidinone compound and is widely used in scientific research. This compound has been found to have several biochemical and physiological effects, which make it an important compound for research in various fields.
Mecanismo De Acción
The mechanism of action of 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of bacterial and fungal cell walls. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile has several biochemical and physiological effects. It has been found to have antimicrobial, antifungal, and antiviral properties, which make it an important compound for research in the field of infectious diseases. It has also been found to have anticancer properties, which make it an important compound for research in the field of oncology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile in lab experiments include its antimicrobial, antifungal, antiviral, and anticancer properties, which make it an important compound for research in various fields. The limitations of using this compound in lab experiments include its complex structure and the difficulty in synthesizing it.
Direcciones Futuras
There are several future directions for research on 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile. One direction is to further investigate its mechanisms of action in order to better understand how it works. Another direction is to develop new drugs based on this compound for the treatment of infectious diseases and cancer. Additionally, further research could be conducted on the synthesis of this compound in order to develop more efficient methods.
Métodos De Síntesis
The synthesis of 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile is a complex process that involves several steps. The first step involves the reaction of 2-chloroethyl ethyl sulfide with potassium thioacetate to form 2-(ethylthio)ethanol. The second step involves the reaction of 2-(ethylthio)ethanol with phosgene to form 2-(chloroformyl)ethyl ethyl sulfide. The third step involves the reaction of 2-(chloroformyl)ethyl ethyl sulfide with 2-oxo-3-oxazolidinecarboxylic acid to form 3-(2-chloroethylthio)-4-oxo-5-oxazolidinone. The final step involves the reaction of 3-(2-chloroethylthio)-4-oxo-5-oxazolidinone with sodium azide to form 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile.
Aplicaciones Científicas De Investigación
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile has been widely used in scientific research. It has been found to have several applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has been found to have antimicrobial, antifungal, and antiviral properties, which make it an important compound for research in the field of infectious diseases. It has also been found to have anticancer properties, which make it an important compound for research in the field of oncology.
Propiedades
Número CAS |
113411-11-3 |
|---|---|
Nombre del producto |
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile |
Fórmula molecular |
C10H13N3O4S |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
(5Z)-3-(2-hydroxyethylsulfanyl)-4-oxo-5-[(2-oxo-1,3-oxazolidin-3-yl)imino]pentanenitrile |
InChI |
InChI=1S/C10H13N3O4S/c11-2-1-9(18-6-4-14)8(15)7-12-13-3-5-17-10(13)16/h7,9,14H,1,3-6H2/b12-7- |
Clave InChI |
MBSMKAWUFQXZME-GHXNOFRVSA-N |
SMILES isomérico |
C1COC(=O)N1/N=C\C(=O)C(CC#N)SCCO |
SMILES |
C1COC(=O)N1N=CC(=O)C(CC#N)SCCO |
SMILES canónico |
C1COC(=O)N1N=CC(=O)C(CC#N)SCCO |
Sinónimos |
3-(4-cyano-3-beta-hydroxyethylmercapto-2-oxobutylideneamino)-2-oxazolidone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




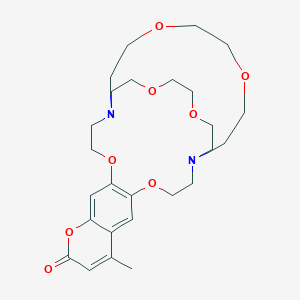
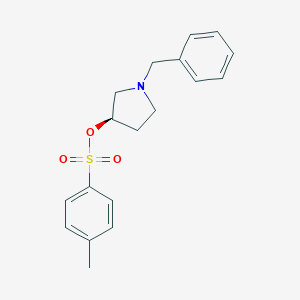
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
![4-{2-[4-(Decyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B55331.png)
